rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to interact with various targets, including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds like 1,2,4-triazolo[1,5-a]pyrimidines have been reported to exhibit various activities, including acting as inverse agonists and inhibitors .
Biochemical Pathways
Similar compounds have been reported to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction , which could suggest potential antiviral activity.
Pharmacokinetics
Similar compounds have been reported to have favourable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cell lines .
Action Environment
The synthesis of similar compounds has been reported to be influenced by conditions such as microwave irradiation .
Biochemical Analysis
Biochemical Properties
The compound (5R,7S)-5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of the kinase, thereby affecting cell proliferation .
Cellular Effects
In cellular studies, (5R,7S)-5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has shown significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, (5R,7S)-5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects by binding to CDK2 and inhibiting its activity . This results in changes in gene expression and cell cycle progression, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
The effects of (5R,7S)-5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine over time in laboratory settings have not been extensively studied. It has been observed that the compound exhibits significant cytotoxic activities against various cell lines .
Metabolic Pathways
Given its interaction with CDK2, it is likely that it plays a role in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it is likely that it localizes to regions of the cell where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles under mild conditions, which also yields the desired compound efficiently .
Industrial Production Methods: Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The use of microwave irradiation and magnetite-supported catalysts allows for efficient and eco-friendly production, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused-ring structure and exhibits comparable biological activities.
1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine: Known for its antiviral activity against β-coronaviruses.
Uniqueness: rac-(5r,7s)-5,7-dimethyl-4h,5h,6h,7h-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific stereochemistry and the presence of methyl groups at positions 5 and 7, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGLGBOFHKOKSO-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=NC=N2)N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N2C(=NC=N2)N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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